[4-(1,3,4-Oxadiazol-2-yl)phenyl]methanol
CAS No.: 1378699-97-8
VCID: VC2731421
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol
* For research use only. Not for human or veterinary use.
![[4-(1,3,4-Oxadiazol-2-yl)phenyl]methanol - 1378699-97-8](/images/structure/VC2731421.png)
Description |
[4-(1,3,4-Oxadiazol-2-yl)phenyl]methanol is a chemical compound with the molecular formula C9H8N2O2 and a molecular weight of 176.17 g/mol . It is also known by its synonyms, including [4-(1,3,4-oxadiazol-2-yl)phenyl]methanol and (4-(1,3,4-oxadiazol-2-yl)phenyl)methanol . This compound is part of a broader class of oxadiazoles, which have been studied for their diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties . Biological and Pharmacological ActivitiesWhile specific biological activities of [4-(1,3,4-Oxadiazol-2-yl)phenyl]methanol are not extensively reported, compounds containing the 1,3,4-oxadiazole moiety have shown promising biological properties. These include antitubercular, anti-inflammatory, antibacterial, and anticancer activities . The mechanism of action often involves inhibition of key enzymes or interaction with specific biological targets, such as the enoyl-ACP reductase enzyme in the case of antitubercular agents . Research Findings and Future DirectionsResearch on oxadiazole derivatives highlights their potential as therapeutic agents due to their ability to interact with various biological targets. Future studies on [4-(1,3,4-Oxadiazol-2-yl)phenyl]methanol could focus on exploring its specific biological activities, optimizing its synthesis, and evaluating its potential applications in medicine. |
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CAS No. | 1378699-97-8 |
Product Name | [4-(1,3,4-Oxadiazol-2-yl)phenyl]methanol |
Molecular Formula | C9H8N2O2 |
Molecular Weight | 176.17 g/mol |
IUPAC Name | [4-(1,3,4-oxadiazol-2-yl)phenyl]methanol |
Standard InChI | InChI=1S/C9H8N2O2/c12-5-7-1-3-8(4-2-7)9-11-10-6-13-9/h1-4,6,12H,5H2 |
Standard InChIKey | LWXQSCCPTSHPQZ-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1CO)C2=NN=CO2 |
Canonical SMILES | C1=CC(=CC=C1CO)C2=NN=CO2 |
PubChem Compound | 75365538 |
Last Modified | Aug 16 2023 |
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